molecular formula C9H21N B1523909 2,2-Dimethylheptan-1-amine CAS No. 143689-06-9

2,2-Dimethylheptan-1-amine

Cat. No.: B1523909
CAS No.: 143689-06-9
M. Wt: 143.27 g/mol
InChI Key: AFYUBCQPUVSMBC-UHFFFAOYSA-N
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Description

2,2-Dimethylheptan-1-amine is an organic compound with the molecular formula C9H21N. It is a secondary amine, meaning it contains an amino group attached to a carbon atom that is itself bonded to two other carbon atoms. This compound is known for its use in various scientific research applications, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,2-Dimethylheptan-1-amine can be synthesized through several methods. One common approach is the reductive amination of heptanal (heptanaldehyde) with ammonia in the presence of a reducing agent such as sodium cyanoborohydride. The reaction typically occurs under mild conditions, with the temperature maintained around room temperature to prevent side reactions.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar reductive amination processes. The choice of reducing agent and reaction conditions may vary depending on the desired purity and yield. Continuous flow reactors and other advanced techniques can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 2,2-Dimethylheptan-1-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the amine group to a nitro group or other oxidized forms.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce the amine group further.

  • Substitution: Nucleophilic substitution reactions can occur with suitable electrophiles, leading to the formation of various derivatives.

Major Products Formed:

  • Oxidation Products: Nitro compounds, amides, and other oxidized derivatives.

  • Reduction Products: Alcohols, amines, and other reduced forms.

  • Substitution Products: Alkylated amines and other substituted derivatives.

Scientific Research Applications

2,2-Dimethylheptan-1-amine is utilized in various scientific research fields:

  • Chemistry: It serves as a building block for synthesizing more complex organic molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound can be used as a reagent in biochemical assays and studies involving enzyme inhibition or activation.

  • Medicine: It may be employed in the development of new drugs or as an intermediate in the synthesis of therapeutic agents.

  • Industry: Its applications extend to the production of surfactants, lubricants, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2,2-Dimethylheptan-1-amine exerts its effects depends on the specific context of its use. In biochemical assays, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary widely, but typically, the compound interacts with amino acid residues or functional groups within the target molecules.

Comparison with Similar Compounds

  • 2,2-Dimethylhexan-1-amine

  • 2,2-Dimethyloctan-1-amine

  • 2,2-Dimethylheptan-2-amine

  • 2,2-Dimethylheptan-3-amine

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Properties

IUPAC Name

2,2-dimethylheptan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H21N/c1-4-5-6-7-9(2,3)8-10/h4-8,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFYUBCQPUVSMBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C)(C)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30705596
Record name 2,2-Dimethylheptan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30705596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143689-06-9
Record name 2,2-Dimethylheptan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30705596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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